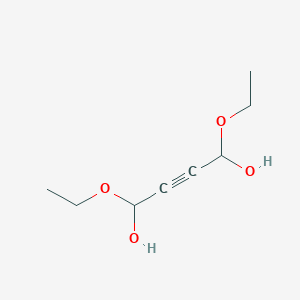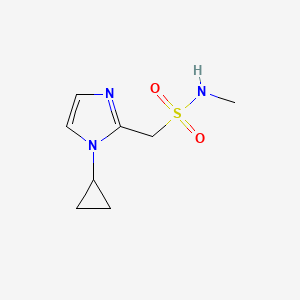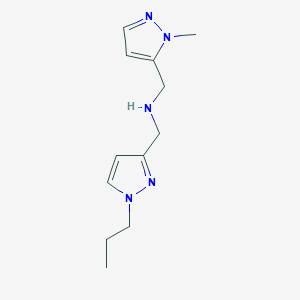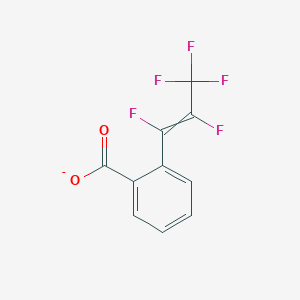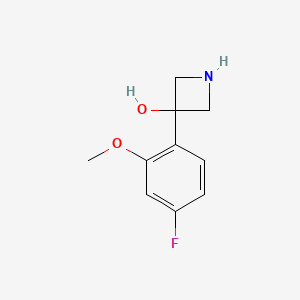
3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol is a chemical compound with the molecular formula C10H12FNO2 and a molecular weight of 197.21 g/mol It belongs to the class of azetidinols, which are four-membered ring compounds containing an azetidine ring with a hydroxyl group attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a Reformatsky reaction, which is a type of chemical reaction that forms carbon-carbon bonds . The reaction conditions often include the use of a base, such as zinc, and a halogenated compound to facilitate the formation of the azetidine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
化学反应分析
Types of Reactions
3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could produce various alcohol derivatives.
科学研究应用
3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism would depend on the specific application and the target molecule .
相似化合物的比较
Similar Compounds
3-(2-Fluoro-4-methoxyphenyl)azetidin-3-ol: This compound is structurally similar but has the fluorine and methoxy groups in different positions.
3-(4-Fluoro-2-methoxyphenyl)azetidin-2-one: This compound has a ketone group instead of a hydroxyl group.
Uniqueness
3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol is unique due to its specific substitution pattern and the presence of both a fluorine atom and a methoxy group. These functional groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development.
属性
分子式 |
C10H12FNO2 |
|---|---|
分子量 |
197.21 g/mol |
IUPAC 名称 |
3-(4-fluoro-2-methoxyphenyl)azetidin-3-ol |
InChI |
InChI=1S/C10H12FNO2/c1-14-9-4-7(11)2-3-8(9)10(13)5-12-6-10/h2-4,12-13H,5-6H2,1H3 |
InChI 键 |
DJEBZUGXQLWFDS-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)F)C2(CNC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine](/img/structure/B15051107.png)
![(E)-N-[(1H-pyrrol-3-yl)methylidene]hydroxylamine](/img/structure/B15051110.png)
![(3aR,5S,7aR)-1-[(tert-butoxy)carbonyl]-octahydropyrano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15051112.png)
![1-ethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B15051120.png)
![[(2,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15051125.png)
![(2-Methylbenzo[d]oxazol-4-yl)methanamine](/img/structure/B15051137.png)
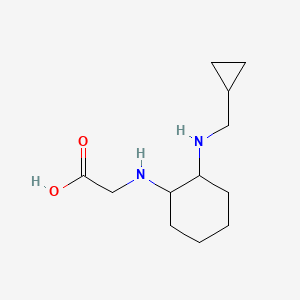
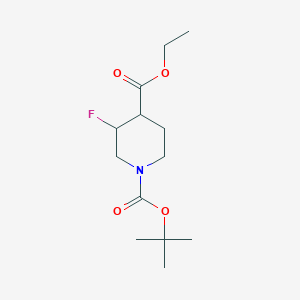

![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051159.png)
